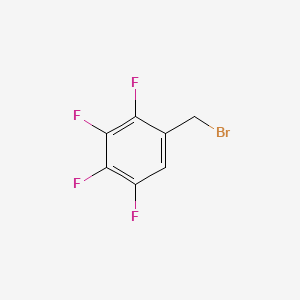

2,3,4,5-Tetrafluorobenzyl bromide

Description

The exact mass of the compound 2,3,4,5-Tetrafluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,4,5-Tetrafluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrafluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKVWOHBTGWNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370085 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53001-71-1 | |

| Record name | 2,3,4,5-Tetrafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrafluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2,3,4,5-Tetrafluorobenzyl bromide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,5-Tetrafluorobenzyl bromide, a versatile reagent in organic synthesis and materials science. This document details its characteristics, experimental protocols for its synthesis and purification, and its key applications.

Core Chemical Properties

2,3,4,5-Tetrafluorobenzyl bromide is a halogenated aromatic compound valued for its ability to introduce a tetrafluorobenzyl moiety into various molecular scaffolds.[1] Its fluorinated structure imparts unique reactivity and stability, making it a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physical and Chemical Data

A summary of the key quantitative data for 2,3,4,5-Tetrafluorobenzyl bromide is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃BrF₄ | [2] |

| Molecular Weight | 243.00 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 107-110 °C at 65 mmHg | [2] |

| Density | 1.81 g/mL at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.489-1.491 | [2] |

| CAS Number | 53001-71-1 | [2] |

| Purity | Typically ≥ 97% (GC) | [3] |

| Storage Temperature | 2-8 °C | [3] |

Reactivity and Applications

The primary utility of 2,3,4,5-Tetrafluorobenzyl bromide lies in its reactivity as an alkylating agent. The benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. The tetrafluorinated phenyl ring influences the electronic properties of the molecule, enhancing its utility in various applications.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine can improve metabolic stability and bioavailability.[1]

-

Materials Science: This compound is utilized in the creation of fluorinated polymers and coatings, which often exhibit enhanced chemical resistance, thermal stability, and unique surface properties.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,3,4,5-Tetrafluorobenzyl bromide was not found in the immediate search results, a general and widely applicable method involves the bromination of the corresponding alcohol, 2,3,4,5-Tetrafluorobenzyl alcohol.

Synthesis of 2,3,4,5-Tetrafluorobenzyl alcohol (Precursor)

A common route to the precursor alcohol involves the reduction of 2,3,4,5-tetrafluorobenzoic acid. A detailed protocol for a similar reduction is outlined in a patent for the synthesis of tetrafluorobenzyl alcohols.

Methodology:

-

To a solution of 2,3,4,5-tetrafluorobenzoic acid in an appropriate solvent, a reducing agent such as sodium borohydride is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and the solvent is evaporated to yield 2,3,4,5-tetrafluorobenzyl alcohol.

Bromination of 2,3,4,5-Tetrafluorobenzyl alcohol

A general procedure for the conversion of benzylic alcohols to benzyl bromides is the Appel reaction, using triphenylphosphine (PPh₃) and a bromine source like N-Bromosuccinimide (NBS).[4]

Methodology:

-

To a stirred solution of 2,3,4,5-tetrafluorobenzyl alcohol and triphenylphosphine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, N-Bromosuccinimide is added portion-wise.[4]

-

The reaction is typically rapid and can be monitored by TLC.[4]

-

Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like dichloromethane (CH₂Cl₂).[4]

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.[4]

Purification

The crude 2,3,4,5-Tetrafluorobenzyl bromide can be purified using standard laboratory techniques.

Methodology:

-

Liquid-Liquid Extraction: The crude product can be washed with an aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a brine wash.

-

Column Chromatography: For high purity, silica gel column chromatography is a common method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 2,3,4,5-Tetrafluorobenzyl bromide. While specific spectra were not directly available in the search results, typical spectral features can be inferred from analogous compounds.

Expected Spectroscopic Characteristics:

-

¹H NMR: A singlet for the benzylic protons (CH₂) is expected, typically in the range of 4.5-5.0 ppm. The aromatic proton should appear as a multiplet in the aromatic region (around 7.0-7.5 ppm), with coupling to the fluorine atoms.

-

¹³C NMR: The spectrum would show characteristic signals for the benzylic carbon and the fluorinated aromatic carbons. The carbon-fluorine couplings would be observable.

-

FT-IR: The spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and a strong C-Br stretching vibration. Aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, while C-C in-ring stretches appear in the 1600-1400 cm⁻¹ region.[5] The C-Br stretch is expected in the lower wavenumber region, typically between 690-515 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Safety and Handling

2,3,4,5-Tetrafluorobenzyl bromide is a corrosive and hazardous chemical that should be handled with appropriate safety precautions.

-

Hazard Codes: C (Corrosive).[2]

-

Risk Statements: Causes burns. Harmful by inhalation, in contact with skin, and if swallowed.[2]

-

Safety Statements: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately.[2]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of 2,3,4,5-Tetrafluorobenzyl bromide from 2,3,4,5-tetrafluorobenzoic acid.

Caption: Synthetic workflow for 2,3,4,5-Tetrafluorobenzyl bromide.

References

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzyl Bromide (CAS Number: 53001-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4,5-Tetrafluorobenzyl bromide, a key fluorinated building block in modern organic synthesis. It covers its physicochemical properties, synthesis protocols, applications in drug discovery and materials science, and essential safety and handling information.

Core Physicochemical Properties

2,3,4,5-Tetrafluorobenzyl bromide is a clear, colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing its reactivity and making it a valuable reagent for introducing the 2,3,4,5-tetrafluorobenzyl moiety into a wide range of molecular scaffolds.

| Property | Value | Reference |

| CAS Number | 53001-71-1 | [1][2] |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.00 g/mol | [2] |

| Appearance | Clear colorless to yellow/Liquid | [1] |

| Boiling Point | 107-110 °C at 65 mmHg | [1] |

| Density | 1.81 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.489-1.491 | [1] |

| Solubility | Soluble in many organic solvents, such as ethanol, acetone, and dimethylformamide. | [3] |

| Flash Point | 107-110 °C/65mm | [1] |

| Vapor Pressure | 1.03 mmHg at 25°C | [1] |

Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide

The primary route for the synthesis of 2,3,4,5-Tetrafluorobenzyl bromide involves the bromination of its corresponding alcohol, 2,3,4,5-Tetrafluorobenzyl alcohol. This precursor can be synthesized from 2,3,4,5-Tetrafluorobenzoic acid.

Synthesis Workflow

Caption: Synthesis pathway from 2,3,4,5-Tetrafluorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol from 2,3,4,5-Tetrafluorobenzoic Acid

This protocol is based on a patented method for the synthesis of tetrafluorobenzyl alcohols.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF)

-

Sodium borohydride (NaBH₄)

-

Glycol dimethyl ether (or a similar ether solvent)

-

Dichloromethane

-

Water

Procedure:

-

Acid Chloride Formation: To a reaction vessel, add 2,3,4,5-Tetrafluorobenzoic acid and thionyl chloride. Add a catalytic amount of DMF. Heat the mixture to reflux (approximately 70°C). The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Work-up: Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by reduced pressure distillation to obtain 2,3,4,5-Tetrafluorobenzoyl chloride as a colorless oil.

-

Reduction: In a separate flask under a nitrogen atmosphere, add sodium borohydride and glycol dimethyl ether. Heat the mixture to 78-80°C and reflux for 3 hours to activate the reducing agent.

-

Cool the mixture to 20-30°C and add water. Further cool the solution to 5°C.

-

Slowly add the previously synthesized 2,3,4,5-Tetrafluorobenzoyl chloride dropwise, maintaining the temperature between 5-15°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at this temperature.

-

Extraction and Isolation: Add dichloromethane to the reaction mixture and stir. Filter any insoluble inorganic salts and wash the filter cake with dichloromethane. Combine the filtrates, separate the organic layer, and remove the dichloromethane by distillation to yield 2,3,4,5-Tetrafluorobenzyl alcohol as a white solid.

Step 2: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide from 2,3,4,5-Tetrafluorobenzyl Alcohol

The following is a general procedure for the bromination of a benzyl alcohol, which can be adapted for 2,3,4,5-Tetrafluorobenzyl alcohol.

Materials:

-

2,3,4,5-Tetrafluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure using PBr₃:

-

Dissolve 2,3,4,5-Tetrafluorobenzyl alcohol in anhydrous diethyl ether in a flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Slowly add phosphorus tribromide dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it over ice. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,3,4,5-Tetrafluorobenzyl bromide.

Applications in Synthesis

2,3,4,5-Tetrafluorobenzyl bromide is a versatile building block for introducing a fluorinated benzyl group into organic molecules. This moiety can impart desirable properties such as increased metabolic stability, lipophilicity, and altered electronic characteristics, which are advantageous in the development of pharmaceuticals and agrochemicals.[2] It is also utilized in materials science to create fluorinated polymers and coatings with enhanced thermal stability and chemical resistance.[2]

General Reaction Scheme

Caption: General nucleophilic substitution reaction.

Safety and Handling

2,3,4,5-Tetrafluorobenzyl bromide is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE).

Hazard Information

| Hazard Class | Precautionary Statements |

| Corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Harmful if swallowed, in contact with skin, or if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |

First Aid Measures

| Exposure | First Aid |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |

Storage and Handling

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

2,3,4,5-Tetrafluorobenzyl bromide is a valuable and reactive intermediate in organic synthesis. Its unique properties, conferred by the polyfluorinated aromatic ring, make it an important tool for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. Proper handling and adherence to safety protocols are essential when working with this compound.

References

alpha-Bromo-2,3,4,5-tetrafluorotoluene molecular structure

An In-depth Technical Guide on the Molecular Structure, Properties, and Applications of α-Bromo-2,3,4,5,6-pentafluorotoluene for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of α-bromo-2,3,4,5,6-pentafluorotoluene, a versatile reagent widely utilized in analytical chemistry and organic synthesis. While the initial query specified a tetrafluoro- derivative, the vast body of scientific literature points towards the pentafluoro- compound as the more common and extensively documented reagent. This guide will focus on the molecular structure, physicochemical properties, spectroscopic data, and key applications of α-bromo-2,3,4,5,6-pentafluorotoluene, with a particular emphasis on its role as a derivatizing agent in sensitive analytical methodologies relevant to drug development and research. Detailed experimental protocols for its application in the derivatization of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis are also provided.

Introduction

α-Bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), is a highly reactive organofluorine compound. Its structure consists of a toluene molecule where the five hydrogen atoms on the benzene ring have been substituted with fluorine atoms, and one hydrogen atom on the methyl group has been replaced by a bromine atom. This unique combination of a reactive benzylic bromide and a highly electronegative pentafluorophenyl group imparts desirable properties, making it an invaluable tool in analytical chemistry.[1]

The primary application of α-bromo-2,3,4,5,6-pentafluorotoluene is as a derivatizing agent for compounds containing nucleophilic functional groups, such as carboxylic acids, alcohols, phenols, and amines.[1] The resulting pentafluorobenzyl (PFB) derivatives exhibit enhanced volatility and thermal stability, making them amenable to analysis by gas chromatography.[2] Furthermore, the pentafluorophenyl group is a strong electron-capturing moiety, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNICI-MS).[2] This high sensitivity is particularly advantageous in trace analysis, a common requirement in drug metabolism studies, environmental monitoring, and clinical diagnostics.

Molecular Structure and Chemical Identifiers

The molecular structure of α-bromo-2,3,4,5,6-pentafluorotoluene is characterized by a pentafluorinated benzene ring attached to a bromomethyl group.

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene[3] |

| Synonyms | Pentafluorobenzyl bromide, PFBBr, (Bromomethyl)pentafluorobenzene |

| CAS Number | 1765-40-8[3] |

| Molecular Formula | C₇H₂BrF₅[3] |

| Molecular Weight | 260.99 g/mol |

| SMILES | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br[3] |

| InChI Key | XDEPVFFKOVDUNO-UHFFFAOYSA-N[3] |

Physicochemical Properties

α-Bromo-2,3,4,5,6-pentafluorotoluene is a colorless to pale yellow liquid at room temperature.[4] It is a lachrymator and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[4] |

| Melting Point | 19-20 °C |

| Boiling Point | 174-175 °C |

| Density | 1.728 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.471 |

| Flash Point | 82 °C[3] |

| Solubility | Soluble in chloroform, ethyl acetate (trace), methanol (trace). Hydrolyzes in water.[4] |

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for α-bromo-2,3,4,5,6-pentafluorotoluene.

| Spectroscopy | Characteristic Peaks/Shifts |

| ¹H NMR | The ¹H NMR spectrum shows a singlet for the methylene (-CH₂-) protons. The chemical shift is typically observed in the range of 4.4-4.6 ppm, downfield due to the deshielding effects of the adjacent bromine atom and the pentafluorophenyl ring. |

| ¹³C NMR | The ¹³C NMR spectrum displays signals for the methylene carbon and the carbons of the pentafluorophenyl ring. The methylene carbon signal appears around 25-30 ppm. The aromatic region will show complex splitting patterns due to C-F coupling. |

| IR Spectroscopy | The IR spectrum exhibits characteristic absorptions for the C-F stretching vibrations in the range of 1500-1000 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1650 and 1520 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromine atom and the formation of the pentafluorobenzyl cation. |

Experimental Protocols

Synthesis of α-Bromo-2,3,4,5,6-pentafluorotoluene

A common laboratory-scale synthesis involves the free-radical bromination of pentafluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride.

Materials:

-

Pentafluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentafluorotoluene and a slight molar excess of NBS in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide or AIBN to the mixture.

-

Heat the reaction mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure α-bromo-2,3,4,5,6-pentafluorotoluene.

Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol describes a general procedure for the derivatization of carboxylic acids to their corresponding pentafluorobenzyl esters.[6]

Materials:

-

Sample containing carboxylic acids

-

α-Bromo-2,3,4,5,6-pentafluorotoluene solution (e.g., 10% in acetone)

-

Potassium carbonate or another suitable base

-

Acetone or other suitable organic solvent

-

Internal standard (optional, e.g., a deuterated analog of the analyte)

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

To a known volume of the sample (e.g., in an aqueous solution or an organic extract), add a suitable amount of internal standard.

-

Adjust the pH of the aqueous sample to be basic (pH > 8) to ensure the carboxylic acids are in their carboxylate form.

-

Add a catalytic amount of a base like potassium carbonate.

-

Add an excess of the α-bromo-2,3,4,5,6-pentafluorotoluene solution.

-

Vortex the mixture thoroughly to ensure proper mixing.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to facilitate the derivatization reaction.

-

After cooling to room temperature, extract the PFB esters into a water-immiscible organic solvent such as hexane or ethyl acetate.

-

Wash the organic extract with water to remove any excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution containing the PFB derivatives is ready for injection into the GC-MS system.

Applications in Drug Development and Research

The high sensitivity and selectivity afforded by derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene make it a valuable tool in various stages of drug development and research:

-

Pharmacokinetic Studies: Quantifying low concentrations of drug metabolites containing carboxylic acid or hydroxyl groups in biological matrices such as plasma, urine, and tissues.

-

Metabolite Identification: Aiding in the structural elucidation of metabolites by providing derivatives with favorable chromatographic and mass spectrometric properties.

-

Biomarker Analysis: Measuring endogenous compounds (e.g., fatty acids, steroids) that can serve as biomarkers for disease states or drug efficacy.[7]

-

Impurity Profiling: Detecting and quantifying trace-level impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

-

Environmental Monitoring: Assessing the presence of pharmaceutical compounds and their degradation products in the environment.

Visualization of Derivatization Pathway

The following diagram illustrates the general workflow for the derivatization of a carboxylic acid with α-bromo-2,3,4,5,6-pentafluorotoluene for subsequent GC-MS analysis.

References

- 1. α-Bromo-2,3,4,5,6-pentafluorotoluene | 1765-40-8 [chemicalbook.com]

- 2. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Bromo-2,3,4,5,6-pentafluorotoluene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. α-Bromo-2,3,4,5,6-pentafluorotoluene | Jiayuan [jy-chemical.com]

- 5. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved procedure for preparation of pentafluorobenzyl derivatives of carboxylic acids for analysis by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2,3,4,5-Tetrafluorobenzyl bromide (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1), a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

2,3,4,5-Tetrafluorobenzyl bromide is a clear, colorless to light yellow liquid at room temperature. Its physical characteristics are pivotal for its application in various chemical reactions and processes.

Quantitative Data Summary

The essential physical properties of 2,3,4,5-Tetrafluorobenzyl bromide are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 107-110 °C | at 65 mmHg |

| 110 °C[1] | at 65 mmHg | |

| Density | 1.81 g/mL[1] | Not specified |

| Molecular Formula | C₇H₃BrF₄[2] | |

| Molecular Weight | 243.00 g/mol [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds like 2,3,4,5-Tetrafluorobenzyl bromide.

Determination of Boiling Point (Reduced Pressure)

Given that the boiling point of 2,3,4,5-Tetrafluorobenzyl bromide is reported at a reduced pressure, a vacuum distillation setup is the appropriate method for its determination.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the applied pressure, under vacuum.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with adapter

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Stirring bar or boiling chips

Procedure:

-

A small sample of 2,3,4,5-Tetrafluorobenzyl bromide is placed in the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are securely sealed to maintain a vacuum.

-

The vacuum pump is connected to the system via the vacuum adapter on the receiving flask or a dedicated vacuum take-off. A manometer is included in the line to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 65 mmHg).

-

Once the pressure is stable, the heating mantle is turned on to gently heat the sample.

-

The temperature is carefully monitored. The boiling point is recorded as the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected in the receiving flask. This temperature should remain constant during the distillation of the pure liquid.

-

It is crucial to record the stable pressure from the manometer at which this boiling temperature is observed.

Determination of Density

The density of a liquid can be determined using several methods. The pycnometer method is a common and accurate technique.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured on an analytical balance (m₁).

-

The pycnometer is then filled with the liquid sample, 2,3,4,5-Tetrafluorobenzyl bromide. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 20°C or 25°C), as density is temperature-dependent.

-

The stopper is inserted, and any excess liquid that overflows is carefully wiped from the exterior of the pycnometer.

-

The filled pycnometer is weighed on the analytical balance to determine its mass (m₂).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m_liquid = m₂ - m₁).

-

The density (ρ) is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = m_liquid / V.

Logical Relationships

The physical properties of a molecule like 2,3,4,5-Tetrafluorobenzyl bromide are a direct consequence of its chemical structure. The following diagram illustrates this fundamental relationship.

References

An In-depth Technical Guide to the Solubility of 2,3,4,5-Tetrafluorobenzyl Bromide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5-tetrafluorobenzyl bromide and outlines detailed experimental protocols for its determination in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the methodology for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction to 2,3,4,5-Tetrafluorobenzyl Bromide

2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1) is a fluorinated organic compound with the molecular formula C₇H₃BrF₄.[1] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a tetrafluorobenzyl moiety can enhance biological activity and metabolic stability. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, and formulation development.

Key Properties:

-

Appearance: Clear colorless to yellow liquid[1]

-

Molecular Weight: 243.0 g/mol [1]

-

Boiling Point: 107-110°C at 65 mmHg[1]

-

Density: 1.81 g/cm³[1]

Theoretical Considerations for Solubility

The principle of "like dissolves like" is the primary guide for predicting solubility.[2] The polarity of both the solute and the solvent determines the extent of solubility. 2,3,4,5-Tetrafluorobenzyl bromide is a moderately polar molecule due to the presence of the polar C-F and C-Br bonds. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

Experimental Protocols for Solubility Determination

The following protocols describe methods for both qualitative and quantitative determination of the solubility of 2,3,4,5-tetrafluorobenzyl bromide.

3.1. Qualitative Solubility Assessment

This method provides a rapid screening of solubility in a range of solvents.

Materials:

-

2,3,4,5-Tetrafluorobenzyl bromide

-

A selection of organic solvents (see Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of 2,3,4,5-tetrafluorobenzyl bromide to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy or a second liquid phase is present.

-

Insoluble: Two distinct layers are observed, or the solute does not appear to mix with the solvent.

-

-

Record the observations.

-

Repeat the procedure for each solvent to be tested.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

2,3,4,5-Tetrafluorobenzyl bromide

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker at a constant temperature

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare a stock solution of 2,3,4,5-tetrafluorobenzyl bromide of a known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of 2,3,4,5-tetrafluorobenzyl bromide to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-droplets.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the concentration of 2,3,4,5-tetrafluorobenzyl bromide in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format for easy comparison.

Table 1: Solubility of 2,3,4,5-Tetrafluorobenzyl Bromide in Common Organic Solvents at 25°C

| Solvent Category | Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |

| Nonpolar | Hexane | 1.9 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined | |

| Slightly Polar | Diethyl Ether | 4.3 | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | Data to be determined | Data to be determined | |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | |

| Polar Aprotic | Acetone | 21 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | |

| Dimethylformamide (DMF) | 38 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 47 | Data to be determined | Data to be determined | |

| Polar Protic | Methanol | 33 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined | |

| Isopropanol | 18 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Conclusion

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,3,4,5-Tetrafluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,4,5-Tetrafluorobenzyl bromide (C₇H₃BrF₄). Due to the absence of a publicly available mass spectrum for this specific isomer, this guide synthesizes information from the known fragmentation patterns of analogous compounds, including benzyl bromide and other polyfluorinated aromatic compounds, to predict its mass spectral behavior.

Predicted Mass Spectrometry Data

The fragmentation of 2,3,4,5-Tetrafluorobenzyl bromide under electron ionization is expected to be dominated by the cleavage of the weak carbon-bromine bond, leading to the formation of a stable tetrafluorobenzyl cation. This cation is likely to undergo rearrangement to a tetrafluorotropylium ion. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 1: Predicted Major Fragment Ions and Relative Abundances for 2,3,4,5-Tetrafluorobenzyl Bromide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance (%) | Notes |

| 242 / 244 | [C₇H₃BrF₄]⁺ | Molecular Ion (M⁺) | 20 | Isotopic peaks due to ⁷⁹Br and ⁸¹Br with ~1:1 ratio. |

| 163 | [C₇H₃F₄]⁺ | Tetrafluorotropylium Ion | 100 (Base Peak) | Formed by the loss of the bromine radical. |

| 143 | [C₇H₂F₃]⁺ | 15 | Resulting from the loss of HF from the tetrafluorotropylium ion. | |

| 114 | [C₆F₂]⁺ | 10 | Further fragmentation of the aromatic ring. |

Predicted Fragmentation Pathway

The primary fragmentation pathway of 2,3,4,5-Tetrafluorobenzyl bromide upon electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations.

Caption: Predicted fragmentation pathway of 2,3,4,5-Tetrafluorobenzyl bromide.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines a typical experimental protocol for the analysis of 2,3,4,5-Tetrafluorobenzyl bromide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve a small amount of 2,3,4,5-Tetrafluorobenzyl bromide in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is free of particulate matter by filtration if necessary.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

The acquired data is processed to identify the peaks corresponding to the parent compound and its fragments.

-

The mass spectrum of the peak corresponding to 2,3,4,5-Tetrafluorobenzyl bromide is extracted and analyzed for its fragmentation pattern.

-

The relative abundances of the observed ions are calculated by normalizing the intensity of the most abundant ion (the base peak) to 100%.

This comprehensive guide provides a robust theoretical framework for understanding the mass spectrometric behavior of 2,3,4,5-Tetrafluorobenzyl bromide, which can be invaluable for researchers and professionals in the fields of analytical chemistry and drug development. The provided experimental protocol offers a starting point for the practical analysis of this and similar compounds.

An In-depth Technical Guide to the Material Safety of 2,3,4,5-Tetrafluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the material safety data for 2,3,4,5-Tetrafluorobenzyl bromide (CAS No. 53001-71-1). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar compounds, such as benzyl bromide and other fluorinated benzyl bromides, to provide a thorough understanding of its potential hazards and safe handling procedures.

Chemical and Physical Properties

2,3,4,5-Tetrafluorobenzyl bromide is a clear, colorless to yellow liquid.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.0 g/mol | [1][2] |

| CAS Number | 53001-71-1 | [1][2] |

| Appearance | Clear colorless to yellow/Liquid | [1] |

| Boiling Point | 107-110°C at 65 mmHg | [1] |

| Density | 1.81 g/cm³ | [1][2] |

| Refractive Index | 1.489-1.491 | [1] |

| Vapor Pressure | 1.03 mmHg at 25°C | [1] |

| Flash Point | 107-110°C at 65mm | [1] |

Hazard Identification and Classification

Based on information for similar compounds, 2,3,4,5-Tetrafluorobenzyl bromide is expected to be a corrosive and hazardous substance. The primary hazards are associated with its reactivity and potential to cause severe irritation and burns.

GHS Hazard Classification (Inferred):

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B/2 |

| Serious Eye Damage/Eye Irritation | Category 1/2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements (Inferred):

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Inferred):

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

Routes of Exposure and Effects:

-

Inhalation: May cause severe irritation to the respiratory tract, potentially leading to inflammation and lung edema.[3]

-

Skin Contact: Causes severe skin irritation and burns.[3] Prolonged contact can lead to deep, slow-healing wounds.

-

Eye Contact: Causes severe eye damage, including burns and potential for irreversible injury.[3] It is also a lachrymator, meaning it can induce tearing.[4]

-

Ingestion: Harmful if swallowed.[3] Can cause severe burns to the mouth, throat, and stomach.

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2,3,4,5-Tetrafluorobenzyl bromide.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of 2,3,4,5-Tetrafluorobenzyl bromide in a laboratory setting.

Caption: General workflow for safely handling 2,3,4,5-Tetrafluorobenzyl bromide.

First Aid Measures

In case of exposure, immediate action is critical:

| Exposure | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire Fighting Measures and Accidental Release

Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

A water spray can be used to cool fire-exposed containers.

Fire Fighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Do not let the chemical enter drains.

Stability and Reactivity

2,3,4,5-Tetrafluorobenzyl bromide is a reactive compound.

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[5][6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[5]

-

Hazardous Polymerization: Does not occur.

Ecological Information

Specific ecological data for 2,3,4,5-Tetrafluorobenzyl bromide is not available. However, based on the hazards of similar compounds, it should be assumed to be harmful to aquatic life.[3] Care should be taken to prevent its release into the environment.

Disposal Considerations

Dispose of 2,3,4,5-Tetrafluorobenzyl bromide and its containers in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it with regular laboratory waste or down the drain.

Biological Signaling Pathways

There is no information available in the scientific literature to suggest that 2,3,4,5-Tetrafluorobenzyl bromide is directly involved in any known biological signaling pathways. Its primary relevance in a biological context is as a synthetic intermediate in the development of potentially bioactive molecules.[2]

The following diagram illustrates the logical relationship of its use in research.

Caption: Role of 2,3,4,5-Tetrafluorobenzyl Bromide as a synthetic intermediate.

Conclusion

2,3,4,5-Tetrafluorobenzyl bromide is a valuable reagent in chemical synthesis but poses significant health and safety risks. Researchers, scientists, and drug development professionals must handle this compound with extreme care, utilizing appropriate personal protective equipment and adhering to strict safety protocols within a controlled laboratory environment. A thorough understanding of its potential hazards is crucial for its safe and effective use in research and development.

References

The Enduring Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Scientific Advancement

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyfluorinated aromatic compounds (PFAAs) is paramount for innovation. These molecules, characterized by the replacement of hydrogen with fluorine atoms on an aromatic ring, exhibit unique electronic properties that render them invaluable in fields ranging from medicinal chemistry to materials science. This technical guide delves into the core principles governing their reactivity, providing a comprehensive overview of key reactions, quantitative data, and detailed experimental protocols to empower the next wave of scientific discovery.

The strategic incorporation of fluorine into aromatic systems dramatically alters their chemical behavior. The high electronegativity of fluorine creates a polarized carbon-fluorine (C-F) bond and induces a significant electron-withdrawing effect on the aromatic ring. This electronic perturbation is the foundation of the distinct reactivity of PFAAs, most notably their susceptibility to nucleophilic aromatic substitution (SNAr) and their utility in various C-F bond activation and cross-coupling reactions. These characteristics have been harnessed to enhance the metabolic stability, lipophilicity, and binding affinities of drug candidates, making PFAAs a cornerstone of modern pharmaceutical design.[1][2]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the polyfluorinated aromatic ring makes it highly susceptible to attack by nucleophiles. The SNAr reaction is a cornerstone of PFAA chemistry, providing a versatile and often metal-free pathway to introduce a wide array of functional groups.[3][4] The reaction typically proceeds through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although concerted mechanisms have also been identified.[5][6]

The regioselectivity of nucleophilic attack is a critical consideration. In many PFAAs, substitution occurs preferentially at the para position to an activating group or another fluorine atom. This selectivity is driven by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate.

Quantitative Analysis of SNAr Reactions

The efficiency of SNAr reactions on polyfluoroarenes is influenced by the nature of the nucleophile, the solvent, the temperature, and the specific substitution pattern of the aromatic ring. The following table summarizes representative yields for the reaction of various nucleophiles with octafluorotoluene, a common PFAA substrate.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| Phenothiazine | Phenothiazine | K₂CO₃ | DMF | 60 | 12 | 96 | [3] |

| Pyrrolidine | Pyrrolidine | K₂CO₃ | DMF | 25 | 1 | 95 | [7] |

| Sodium Methoxide | NaOMe | - | Methanol | 25 | 0.5 | 98 | [8] |

| Thiophenol | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 92 |

Experimental Protocol: Synthesis of 10-(Perfluorotolyl)phenothiazine

This protocol details the para-selective SNAr reaction between octafluorotoluene and phenothiazine.[3]

Materials:

-

Octafluorotoluene (1.0 equiv)

-

Phenothiazine (1.0 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of phenothiazine in DMF, add potassium carbonate.

-

Add octafluorotoluene to the mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 10-(perfluorotolyl)phenothiazine.

SNAr Experimental Workflow

C-F Bond Activation and Cross-Coupling Reactions

While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization have emerged as a powerful strategy for the synthesis of complex fluorinated molecules. Transition metal catalysis, particularly with palladium, has been instrumental in developing a diverse array of C-F bond functionalization reactions.[9][10] These methods allow for the formation of C-C, C-H, and C-heteroatom bonds, often with high selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully applied to polyfluoroarenes.[11] These reactions typically involve the oxidative addition of the C-F bond to a low-valent palladium complex, followed by transmetalation and reductive elimination. The choice of ligand is crucial for the efficiency and selectivity of these transformations.

Quantitative Data for Palladium-Catalyzed C-H Olefination

The direct C-H olefination of polyfluoroarenes offers an atom-economical approach to the synthesis of fluorinated styrenes. The following table presents the yields for the palladium-catalyzed olefination of pentafluorobenzene with various alkenyl tosylates.

| Alkenyl Tosylate | Product Yield (%) | Reference |

| (E)-1-tosyloct-1-ene | 85 | [9] |

| 1-tosylcyclohex-1-ene | 78 | [9] |

| (E)-1-phenyl-2-tosylvinylbenzene | 92 | [9] |

| 2-tosyl-1-(thiophen-2-yl)ethene | 81 | [9] |

Experimental Protocol: Palladium-Catalyzed Direct C-H Olefination of Pentafluorobenzene

This protocol describes the direct C-H olefination of pentafluorobenzene with an alkenyl tosylate using a palladium catalyst.[9]

Materials:

-

Pentafluorobenzene (1.0 equiv)

-

Alkenyl tosylate (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

N-methyl-2-(2',4'-dimethoxyphenyl)-3-dicyclohexylphosphinoindole (Ligand, 10 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

1,4-Dioxane

Procedure:

-

In a glovebox, combine Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃ in a reaction vessel.

-

Add 1,4-dioxane, followed by pentafluorobenzene and the alkenyl tosylate.

-

Seal the vessel and heat the reaction mixture at 120 °C for 24 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the olefinated polyfluoroarene.

C-F Bond Activation Logical Pathway

The Role of 19F NMR Spectroscopy

19F NMR spectroscopy is an indispensable tool for the characterization of polyfluorinated aromatic compounds. The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in high sensitivity and sharp signals. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, providing valuable information about the substitution pattern and electronic properties of the molecule.[12][13]

Representative 19F NMR Chemical Shift Ranges

| Type of Fluorine Environment | Chemical Shift Range (ppm vs. CFCl₃) |

| Aromatic C-F | -80 to -170 |

| -CF₃ on aromatic ring | -55 to -70 |

| -CF₂- on aromatic ring | -90 to -120 |

Conclusion

The reactivity of polyfluorinated aromatic compounds is a rich and evolving field of study. Their unique electronic properties, primarily driven by the potent electron-withdrawing nature of fluorine, make them highly valuable building blocks in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of their reactivity, particularly in nucleophilic aromatic substitution and transition metal-catalyzed C-F bond activation, is essential for harnessing their full potential. This guide provides a foundational understanding, supported by quantitative data and detailed protocols, to aid researchers in the strategic design and synthesis of novel fluorinated molecules that will drive future scientific and technological advancements.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3,4,5-Tetrafluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic carbon in 2,3,4,5-tetrafluorobenzyl bromide, a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the aromatic ring profoundly influences the reactivity of the benzylic position. This document outlines the synthesis of 2,3,4,5-tetrafluorobenzyl bromide, delves into the electronic effects governing its electrophilicity, and discusses the mechanistic pathways of its reactions with nucleophiles. Detailed experimental protocols for its synthesis and for the kinetic analysis of its reactivity are provided. While specific kinetic data for this compound is not extensively available in the public domain, this guide offers a robust theoretical framework and practical methodologies for its investigation and utilization.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,4,5-Tetrafluorobenzyl bromide is a key intermediate that allows for the incorporation of the tetrafluorobenzyl moiety into a wide range of molecular scaffolds. The pronounced electrophilicity of its benzylic carbon makes it a highly reactive substrate for nucleophilic substitution reactions. Understanding the factors that govern this reactivity is crucial for its effective application in synthesis. This guide aims to provide a detailed technical overview of the synthesis, electronic properties, and predicted reactivity of 2,3,4,5-tetrafluorobenzyl bromide.

Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide

The synthesis of 2,3,4,5-tetrafluorobenzyl bromide can be achieved via a two-step process starting from the commercially available 2,3,4,5-tetrafluorobenzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzyl Alcohol

A detailed protocol for the synthesis of 2,3,4,5-tetrafluorobenzyl alcohol has been described. In a typical procedure, 2,3,4,5-tetrafluorobenzoyl chloride (derived from the corresponding benzoic acid) is reduced using a suitable reducing agent like sodium borohydride.

Materials:

-

2,3,4,5-Tetrafluorobenzoyl chloride

-

Sodium borohydride (NaBH₄)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Dichloromethane (DCM)

-

Nitrogen gas

Procedure:

-

To a 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium borohydride (4.16 g, 0.11 mol) and 1,2-dimethoxyethane (10 g).

-

Heat the mixture to 78-80 °C with stirring under a nitrogen atmosphere and reflux for 3 hours.

-

After the activation, cool the mixture to 20-30 °C and add 300 g of water, stirring until the solid dissolves.

-

Cool the solution to 5 °C.

-

Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (54.1 g) dropwise while maintaining the temperature between 5 and 15 °C. The addition process should take approximately 3 hours.

-

After the addition is complete, stir the reaction mixture at this temperature for an additional hour.

-

Add 100 g of dichloromethane and stir for 10 minutes.

-

Filter the mixture to remove insoluble inorganic salts and wash the filter cake with 50 g of dichloromethane.

-

Combine the filtrates, separate the organic layer, and remove the dichloromethane by distillation to obtain 2,3,4,5-tetrafluorobenzyl alcohol as a white solid.

Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzyl Bromide

The conversion of 2,3,4,5-tetrafluorobenzyl alcohol to the corresponding bromide can be achieved using standard brominating agents. A general procedure for the bromination of benzyl alcohols is provided below.

Materials:

-

2,3,4,5-Tetrafluorobenzyl alcohol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a stirred solution of 2,3,4,5-tetrafluorobenzyl alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in minimal dry THF under a nitrogen atmosphere, add N-bromosuccinimide (1.2 equiv) portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes.

-

Upon completion, quench the reaction with water and extract the product twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure 2,3,4,5-tetrafluorobenzyl bromide.

Physicochemical and Reactivity Data

Quantitative data on the reactivity of 2,3,4,5-tetrafluorobenzyl bromide is scarce in the literature. However, its physical properties and predicted reactivity based on the electronic effects of the fluorine substituents are summarized below.

| Property | Value (Predicted or Known) |

| Molecular Formula | C₇H₃BrF₄ |

| Molecular Weight | 243.00 g/mol |

| Appearance | Predicted to be a liquid |

| Boiling Point | Not available |

| Reactivity | Highly electrophilic |

| Primary Reaction Mechanism | SN2 with most nucleophiles |

Electronic Effects and Electrophilicity

The high electrophilicity of the benzylic carbon in 2,3,4,5-tetrafluorobenzyl bromide is a direct consequence of the strong electron-withdrawing nature of the four fluorine atoms on the aromatic ring. These fluorine atoms exert a powerful negative inductive effect (-I), which polarizes the C-F bonds and withdraws electron density from the benzene ring. This, in turn, withdraws electron density from the benzylic carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.

Reaction Mechanisms

The reactions of 2,3,4,5-tetrafluorobenzyl bromide with nucleophiles are expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The strong electron-withdrawing nature of the tetrafluorophenyl ring disfavors the formation of a benzylic carbocation, which would be an intermediate in a unimolecular (SN1) pathway.

SN2 Mechanism

In an SN2 reaction, the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to a concerted displacement of the bromide leaving group. This results in an inversion of stereochemistry if the benzylic carbon is chiral.

An In-depth Technical Guide to the Key Differences Between Fluorinated and Non-Fluorinated Benzyl Bromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between fluorinated and non-fluorinated benzyl bromides. It explores their reactivity in nucleophilic substitution reactions, stability, and key physical and spectroscopic properties. The strategic incorporation of fluorine atoms into the benzyl bromide scaffold significantly alters its electronic properties, leading to profound effects on reaction mechanisms and rates. This document serves as a critical resource for chemists in organic synthesis and medicinal chemistry, offering insights into the rational design and application of these important chemical intermediates. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for their synthesis and subsequent reactions are provided. Visual diagrams generated using the DOT language illustrate key reaction pathways and experimental workflows.

Introduction

Benzyl bromides are versatile reagents in organic synthesis, primarily utilized for the introduction of the benzyl protecting group and in the construction of more complex molecular architectures. The substitution of hydrogen with fluorine on the aromatic ring of benzyl bromide can dramatically influence its chemical behavior. Fluorine's high electronegativity and the strength of the C-F bond impart unique properties to the molecule, affecting its reactivity, stability, and even its biological activity when incorporated into pharmaceutical compounds. Understanding these differences is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This guide delves into the core distinctions between these two classes of compounds, providing both qualitative and quantitative insights.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom onto the benzene ring of benzyl bromide alters its physical properties. These changes, though sometimes subtle, can have significant implications for reaction conditions and product isolation.

Physical Properties

A comparison of the physical properties of benzyl bromide and its fluorinated analogue, 4-fluorobenzyl bromide, is summarized in Table 1. The presence of fluorine generally leads to an increase in boiling point and density.

| Property | Benzyl Bromide | 4-Fluorobenzyl Bromide |

| Molecular Formula | C₇H₇Br | C₇H₆BrF |

| Molecular Weight | 171.03 g/mol [1][2] | 189.02 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1][2][4][5] | Colorless to light yellow liquid |

| Melting Point | -3 to -1 °C[4] | Not available |

| Boiling Point | 198-199 °C[4] | 85 °C / 15 mmHg |

| Density | 1.438 g/mL at 25 °C[2] | 1.517 g/mL at 25 °C |

| Refractive Index | n20/D 1.575[4] | n20/D 1.547 |

Table 1: Physical Properties of Benzyl Bromide and 4-Fluorobenzyl Bromide

Spectroscopic Properties

The fluorine atom also influences the spectroscopic signatures of benzyl bromides. In ¹H NMR, the fluorine atom in 4-fluorobenzyl bromide causes splitting of the aromatic proton signals. The ¹³C NMR spectrum is also affected, with the carbon atom bonded to fluorine exhibiting a large C-F coupling constant.

| Spectrum | Benzyl Bromide | 4-Fluorobenzyl Bromide |

| ¹H NMR | δ = 7.25-7.45 (m, 5H, Ar-H), 4.50 (s, 2H, CH₂Br) | δ = 6.95-7.10 (m, 2H, Ar-H), 7.25-7.40 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂Br)[3][6] |

| ¹³C NMR | δ = 137.9 (C), 128.8 (CH), 128.6 (CH), 128.5 (CH), 33.8 (CH₂) | δ = 162.5 (d, JCF = 245 Hz, C-F), 133.5 (d, JCCF = 3 Hz, C), 130.8 (d, JCCCF = 8 Hz, CH), 115.5 (d, JCCF = 21 Hz, CH), 32.5 (CH₂)[7] |

| ¹⁹F NMR | Not applicable | δ = -111.0[7] |

Table 2: NMR Spectroscopic Data for Benzyl Bromide and 4-Fluorobenzyl Bromide

Reactivity in Nucleophilic Substitution Reactions

Benzyl bromides readily undergo nucleophilic substitution reactions via both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is influenced by the substitution pattern on the aromatic ring, the nature of the nucleophile, and the solvent. Benzylic carbocations formed in Sₙ1 reactions are stabilized by resonance with the benzene ring.[8]

The presence of a fluorine atom on the aromatic ring significantly impacts the reactivity of the benzyl bromide. The effect of the substituent can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituent.

Electronic Effects of Fluorine

Fluorine is an electronegative atom and is generally considered an electron-withdrawing group through the inductive effect (σI). However, it can also act as an electron-donating group through resonance (σR) due to its lone pairs of electrons. The overall electronic effect is a combination of these two opposing factors and is dependent on the position of the fluorine atom on the ring (ortho, meta, or para).

Hammett substituent constants (σ) provide a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σmeta | σpara |

| -F | 0.34 | 0.06 |

| -CF₃ | 0.43 | 0.54 |

Table 3: Hammett Substituent Constants for Fluorine-Containing Groups

As seen in Table 3, a single fluorine atom has a moderately electron-withdrawing inductive effect but a weaker electron-donating resonance effect, resulting in a net electron-withdrawing character that is more pronounced at the meta position. In contrast, the trifluoromethyl group (-CF₃) is strongly electron-withdrawing at both the meta and para positions.

Impact on Reaction Mechanism and Rate

The electronic nature of the substituent on the benzene ring influences the stability of the carbocation intermediate in an Sₙ1 reaction and the transition state in an Sₙ2 reaction.

-

Sₙ1 Reactions: Electron-donating groups stabilize the benzylic carbocation, accelerating the Sₙ1 reaction. Conversely, electron-withdrawing groups destabilize the carbocation, slowing down the Sₙ1 reaction. Therefore, a para-fluoro substituent, with its mild electron-donating resonance effect, can slightly accelerate Sₙ1 reactions compared to the unsubstituted benzyl bromide. However, strongly deactivating groups like -CF₃ will significantly retard the Sₙ1 pathway.

-

Sₙ2 Reactions: In Sₙ2 reactions, the effect of substituents is more complex. Electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction. However, they can also destabilize the transition state, which has some developing positive charge. The overall effect depends on the balance of these factors.

Hammett plots, which correlate the logarithm of the reaction rate constant (log k) with the Hammett substituent constant (σ), are used to elucidate reaction mechanisms. A linear Hammett plot with a negative ρ (rho) value is indicative of a buildup of positive charge in the transition state, characteristic of an Sₙ1 reaction. A smaller or positive ρ value can suggest an Sₙ2 mechanism. Curvature in a Hammett plot can indicate a change in the rate-determining step or a change in mechanism across the series of substituted reactants.[9] Studies on the solvolysis of substituted benzyl chlorides have shown such curved Hammett plots, consistent with a shift from an Sₙ1-like mechanism for electron-donating substituents to an Sₙ2-like mechanism for electron-withdrawing substituents.[10]

Stability and Bond Strength